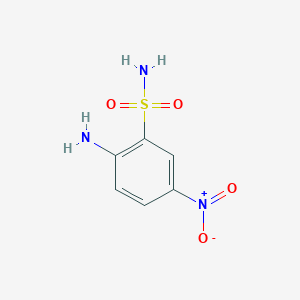

2-Amino-5-nitrobenzenesulfonamide

概要

説明

2-Amino-5-nitrobenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family. This family of compounds is known for its diverse applications in organic synthesis and pharmaceuticals. The presence of both amino and nitro groups in the compound provides unique reactivity that can be exploited in various chemical reactions, particularly in the synthesis of secondary amines and diamines, as well as in the protection of amines .

Synthesis Analysis

The synthesis of derivatives of this compound, such as 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN), has been achieved through a series of reactions starting from 2-nitrobenzenesulfonamide. The process involves Mitsunobu and Nicholas reactions, which are useful for introducing various N-functionalities and controlling the reactivity of the alkyne in click reactions . Additionally, 2,4-dinitrobenzenesulfonamides, which are closely related to the target compound, can be prepared from primary amines and subsequently alkylated to yield N,N-disubstituted sulfonamides .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using various spectroscopic techniques. For instance, the crystal structure of a related compound, N,N'-(5-amino-4-nitrobenzene-1,2-diyl)bis(p-toluenesulfonamide), revealed an intramolecular hydrogen bond between the amino and nitro groups, which keeps these groups nearly coplanar with the benzene ring . This intramolecular interaction is significant as it can influence the reactivity and stability of the compound.

Chemical Reactions Analysis

The chemical reactivity of this compound and its derivatives is quite versatile. For example, the presence of the nitro group allows for the formation of Meisenheimer complexes upon treatment with thiolates, which can lead to the deprotection of N-alkylated sulfonamides and the formation of secondary amines . The amino group also plays a crucial role in the formation of transannular hydrogen bonds, which can affect the reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized using techniques such as infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR). These studies have led to improvements in the synthesis process, such as avoiding toxic solvents and enhancing product purification conditions . Vibrational spectroscopic properties have been determined using FT-IR and FT-Raman experimental techniques, along with density functional theory (DFT) calculations, providing insights into the effects of nitro group substitution on the characteristic bands in the spectra .

科学的研究の応用

Synthesis of Novel Compounds

2-Amino-5-nitrobenzenesulfonamide has been utilized in the synthesis of novel compounds. For instance, its derivatives have been successfully condensed with saccharide and nucleoside derivatives to create fully protected amino acid carbohydrate hybrids, demonstrating its versatility in organic synthesis (Turner et al., 2001). Similarly, its application in the Mitsunobu glycosylation process has led to the production of glucosylamines and Amadori rearrangement products (Turner et al., 1999).

Chemical Transformations and Solid-Phase Synthesis

This compound has been a key intermediate in various chemical transformations. For example, polymer-supported benzenesulfonamides prepared from it have been used in solid-phase synthesis, leading to the creation of diverse privileged scaffolds and illustrating its utility in innovative synthetic strategies (Fülöpová & Soural, 2015).

Development of Cyclic Compounds

This compound has played a significant role in the development of cyclic compounds. Research has focused on synthesizing novel cyclic compounds containing aminobenzenesulfonamide, showing its importance in the creation of complex molecular structures (Kaneda, 2020).

Application in Drug Discovery

In the field of drug discovery, this compound has been used to synthesize novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids. These hybrids have shown promise in mycobacterial inhibition and low cytotoxicity, highlighting the potential for developing new therapeutic agents (Murthy et al., 2021).

作用機序

Target of Action

2-Amino-5-nitrobenzenesulfonamide, also known as a sulfonamide, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of the enzyme, preventing PABA from binding . This inhibits the production of folic acid, thereby disrupting DNA synthesis and bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This leads to a decrease in the availability of folic acid for DNA synthesis, which in turn inhibits bacterial growth and reproduction .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . The bioavailability of sulfonamides can be influenced by factors such as pH and the presence of certain food components .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, the compound prevents the bacteria from producing the nucleotides required for DNA synthesis . This leads to a halt in bacterial replication and eventually results in bacterial death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other compounds, such as food components or other drugs, can affect the metabolism and excretion of the compound .

Safety and Hazards

特性

IUPAC Name |

2-amino-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,7H2,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKATTZSUUSDLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571961 | |

| Record name | 2-Amino-5-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54734-85-9 | |

| Record name | 2-Amino-5-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54734-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

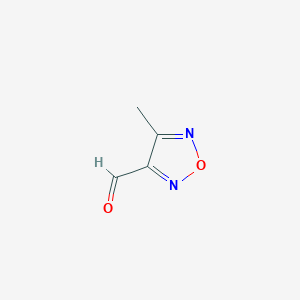

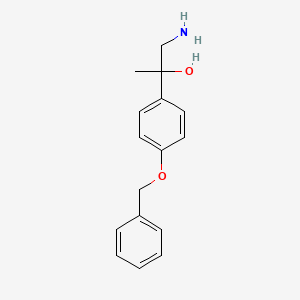

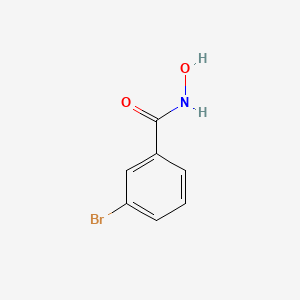

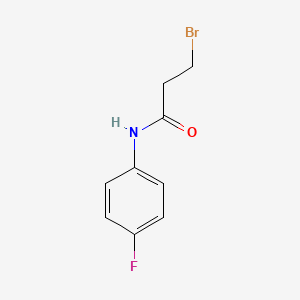

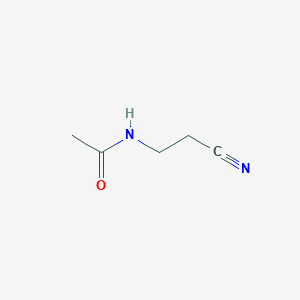

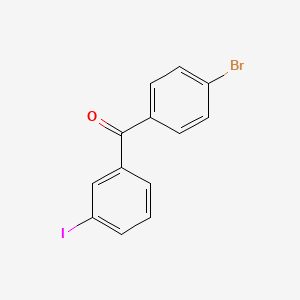

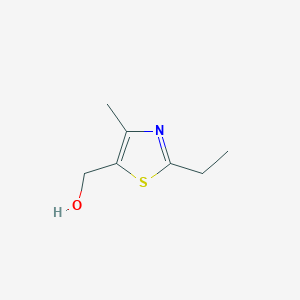

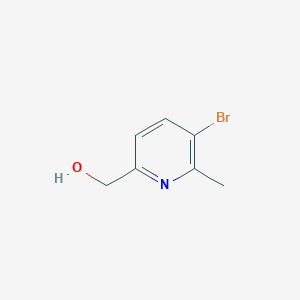

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

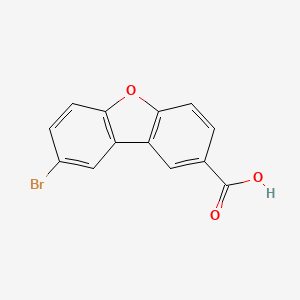

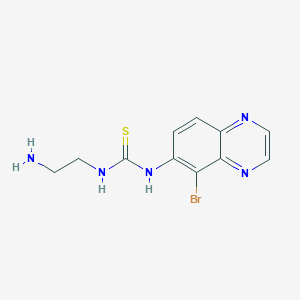

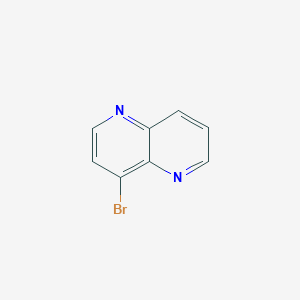

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)

![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)

![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)